molecular formula C9H11NO2 B15228733 2-Cyclopropoxy-4-methoxypyridine

2-Cyclopropoxy-4-methoxypyridine

Cat. No.: B15228733
M. Wt: 165.19 g/mol
InChI Key: LRCNXMNXMPBISD-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-methoxypyridine is a heterocyclic organic compound with a pyridine ring substituted by a cyclopropoxy group at the second position and a methoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-4-methoxypyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-methoxypyridine with cyclopropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropoxy-4-methoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: Similar in structure but lacks the cyclopropoxy group.

    4-Methoxypyridine: Similar in structure but lacks the cyclopropoxy group.

    2-Cyclopropylpyridine: Similar in structure but lacks the methoxy group.

Uniqueness

2-Cyclopropoxy-4-methoxypyridine is unique due to the presence of both cyclopropoxy and methoxy groups on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-cyclopropyloxy-4-methoxypyridine

InChI

InChI=1S/C9H11NO2/c1-11-8-4-5-10-9(6-8)12-7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

LRCNXMNXMPBISD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)OC2CC2

Origin of Product

United States

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